4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene
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Overview
Description
4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene is a chemical compound with the molecular formula C12H14BrFN2 It is characterized by the presence of a bromine atom, a fluorine atom, and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Piperazine Substitution: The attachment of a piperazine ring, which is further substituted with a methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The piperazine ring can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation Products: Compounds with oxidized piperazine rings.
Reduction Products: Compounds with reduced piperazine rings.
Scientific Research Applications
4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the piperazine ring, contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
- 4-Bromo-2-methylpiperazinomethyl benzophenone
Uniqueness: 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene is unique due to the specific arrangement of its bromine, fluorine, and piperazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGKNZVKWVYDEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742800 |
Source
|
Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-95-8 |
Source
|
Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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